

Floramanoside D CAS number and molecular weight

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Compound of Interest		
Compound Name:	Floramanoside D	
Cat. No.:	B15577085	Get Quote

In-depth Technical Guide: Floramanoside D

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound named "Floramanoside D" is not readily available in public chemical databases or peer-reviewed literature. It is possible that this is a less common isomer, a novel discovery not yet widely documented, or a potential misnomer. This guide will therefore focus on the closely related and well-documented compound, Floramanoside C, as a proxy. All data, protocols, and pathways described herein pertain to Floramanoside C, unless otherwise specified.

Core Compound Identification

This section summarizes the key identifiers for Floramanoside C.



Identifier	Value	Source
Compound Name	Floramanoside C	[1][2][3]
CAS Number	1403981-95-2	[2][3]
Molecular Formula	C21H18O15	[1][3]
Molecular Weight	510.36 g/mol	[1][2]
Synonyms	(2S,3S,4S,5R,6S)-3,4,5- trihydroxy-6-[3,5,7-trihydroxy- 4-oxo-2-(3,4,5- trihydroxyphenyl)chromen-8- yl]oxyoxane-2-carboxylic acid	[1]

Physicochemical Properties

A summary of the computed physicochemical properties of Floramanoside C is provided below.

Property	Value	Source
XLogP3-AA	-0.1	[3]
Hydrogen Bond Donor Count	10	[3]
Hydrogen Bond Acceptor Count	15	[3]
Rotatable Bond Count	4	[3]
Exact Mass	510.06456986 Da	[3]
Monoisotopic Mass	510.06456986 Da	[3]

Biological Activity

Floramanoside C has demonstrated notable biological activities, primarily as an antioxidant and an enzyme inhibitor.



Activity	IC50 / SC50	Assay	Source
Aldose Reductase Inhibition	IC50: 2.2 μM	Enzyme Inhibition Assay	
DPPH Radical Scavenging	SC50: 12.5 μM	DPPH Assay	

Experimental Protocols

Detailed methodologies for the key cited experiments are outlined below.

Aldose Reductase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against aldose reductase.

Objective: To determine the concentration of Floramanoside C required to inhibit 50% of aldose reductase activity (IC₅₀).

Materials:

- Human recombinant aldose reductase (HRAR)
- DL-glyceraldehyde (substrate)
- NADPH (cofactor)
- Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
- Floramanoside C (test compound)
- Spectrophotometer

Procedure:

• Prepare a reaction mixture containing phosphate buffer, NADPH, and HRAR in a cuvette.



- Add varying concentrations of Floramanoside C to the respective cuvettes. A control cuvette
 with no inhibitor should also be prepared.
- Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
- Calculate the initial velocity of the reaction for each concentration of the inhibitor.
- The percentage of inhibition is calculated using the formula: $(1 (Vi/V_0)) * 100$, where Vi is the initial velocity in the presence of the inhibitor and V_0 is the initial velocity of the control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound. [4][5][6]

Objective: To determine the concentration of Floramanoside C required to scavenge 50% of DPPH free radicals (SC_{50}).

Materials:

- DPPH solution (in methanol or ethanol)
- Floramanoside C (test compound)
- Methanol or ethanol
- Spectrophotometer or microplate reader

Procedure:



- Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
- Prepare a series of dilutions of Floramanoside C in the same solvent.
- In a test tube or a 96-well plate, mix the DPPH solution with the different concentrations of Floramanoside C. A control containing only the DPPH solution and the solvent should be included.
- Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measure the absorbance of the solutions at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: ((A₀ A₁)/A₀) * 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.[5]
- The SC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

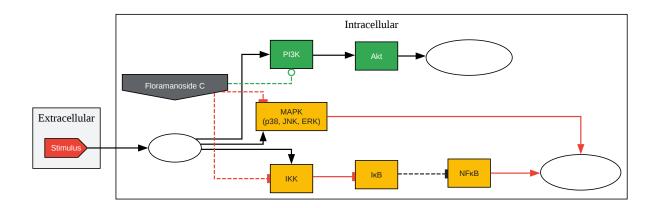
Signaling Pathways

As a flavonoid, Floramanoside C is likely to modulate various intracellular signaling pathways, although specific studies on its direct interactions may be limited. Flavonoids are known to influence pathways involved in inflammation, cell proliferation, and apoptosis.

General Flavonoid-Modulated Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be modulated by flavonoids. Flavonoids can inhibit pro-inflammatory pathways such as NF-kB and MAPK, and can influence cell survival pathways like PI3K/Akt.





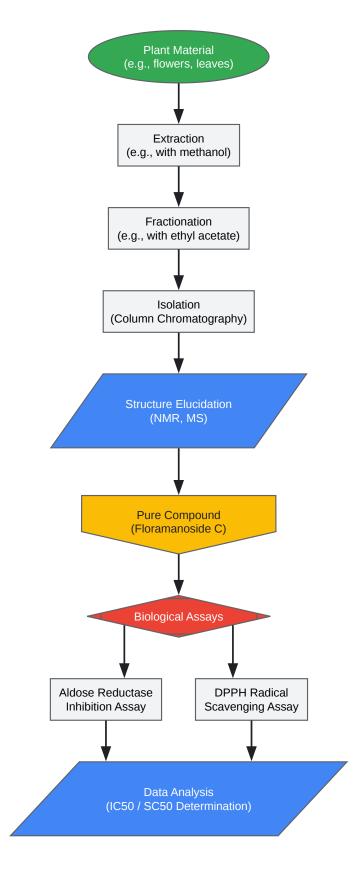
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Caption: Generalized signaling pathways modulated by flavonoids.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for the isolation and biological evaluation of a natural product like Floramanoside C.





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Caption: Experimental workflow for isolation and bioactivity screening.



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